Physicochemical properties of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Part 1: Executive Summary 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 7-Br-8-F-THQ ) is a highly specialized bicyclic scaffold employed primarily as a fragment in the development of kinase inhibitors and GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 7-Br-8-F-THQ ) is a highly specialized bicyclic scaffold employed primarily as a fragment in the development of kinase inhibitors and GPCR modulators.[1] Unlike its isomer, tetrahydroisoquinoline, this molecule acts as a constrained aniline derivative.
Its utility is defined by two critical physicochemical features:
Attenuated Basicity: The 8-fluoro substituent exerts a profound inductive effect, significantly lowering the pKa of the secondary amine compared to the parent tetrahydroquinoline.
Oxidative Liability: As a partially saturated system, it possesses a lower oxidation potential than fully aromatic quinolines, requiring specific handling protocols to prevent spontaneous aromatization.
This guide provides the physicochemical baseline, synthetic logic, and handling protocols necessary to integrate 7-Br-8-F-THQ into high-fidelity medicinal chemistry workflows.
Part 2: Molecular Identity & Structural Analysis
Core Identity Data
Parameter
Value
Notes
IUPAC Name
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Aniline derivative (N attached to C8a)
CAS Registry
114744-51-3
Verify batch CoA against this specific isomer
Formula
C₉H₉BrFN
Molar Mass
230.08 g/mol
SMILES
FC1=C(Br)C=CC2=C1CNCC2
| Appearance | Viscous Oil or Low-Melting Solid | Tendency to crystallize slowly; often supplied as HCl salt |[1][2][3]
Structural Conformation & Electronic Theory
The 1,2,3,4-tetrahydroquinoline ring exists in a half-chair conformation. The nitrogen atom is pyramidal but flattened due to conjugation with the benzene ring.[1]
The "Ortho-Fluorine" Effect: The fluorine atom at position 8 is ortho to the secondary amine.[1] Unlike remote halogens, this proximity impacts the nitrogen lone pair via a strong inductive withdrawal (-I effect), reducing electron density and availability for protonation.
The 7-Bromo Handle: Located meta to the nitrogen, the bromine atom provides a reactive site for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings without sterically interfering with the amine's core reactivity.[1]
Part 3: Physicochemical Properties (The Core)
Acid Dissociation Constant (pKa)
Parent THQ pKa: ~5.03 (similar to N-ethylaniline).[1][4]
Implication: This molecule is a very weak base .[1] At physiological pH (7.4), it exists almost exclusively (>99.9%) in its neutral, uncharged form.[4] This contrasts sharply with tetrahydroisoquinolines (pKa ~9.5), which are cationic at pH 7.4.[4]
Part 4: Visualization of Electronic & Synthetic Logic
The following diagram illustrates the electronic vectors influencing the basicity and the selective synthesis pathway required to access the core.
Caption: Electronic deactivation of the amine by 8-F substitution and the critical requirement for selective reduction to avoid debromination.
Part 5: Experimental Protocols
Protocol A: Spectrophotometric pKa Determination
Rationale: Due to low solubility in water and low pKa, potentiometric titration is unreliable. UV-metric titration in a cosolvent system is the gold standard.
Preparation: Dissolve 1 mg of 7-Br-8-F-THQ in 1 mL of Methanol (Stock A).
Buffer Setup: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 6.0 (0.5 unit increments).
PubChem Compound Summary. 7-Bromo-1,2,3,4-tetrahydroquinoline (Analog Reference). National Center for Biotechnology Information.[1]
[Link][4]
Zhou, Q. et al. (2019). Fluorine in Medicinal Chemistry: Impact on pKa and Lipophilicity. Journal of Medicinal Chemistry.[1] (Contextual grounding for the 8-F inductive effect).
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines: Selective Reduction Methods.
[Link]
The Strategic Modulation of Tetrahydroquinoline Scaffolds: A Deep Dive into the Electronic Effects of Fluorine Substitution
An In-Depth Technical Guide Abstract The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] The strategic inc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] The strategic incorporation of fluorine into these structures has become a cornerstone of modern drug design, offering a powerful tool to fine-tune molecular properties for enhanced therapeutic performance.[3][4][5] This guide provides a comprehensive technical analysis of the profound electronic effects exerted by fluorine substitution on the THQ ring system. We will move beyond a simple recitation of outcomes to explore the underlying causality, detailing how fluorine's unique atomic characteristics—namely its extreme electronegativity and small van der Waals radius—initiate a cascade of changes in a molecule's physicochemical and pharmacokinetic profile.[6][7] This document serves as a reference for researchers aiming to rationally design and optimize fluorinated THQ derivatives, providing both foundational theory and actionable experimental protocols.
The Foundational Influence: Deconstructing Fluorine's Electronic Power
The impact of substituting a hydrogen atom with fluorine is rooted in a duality of electronic forces: a dominant inductive effect and a more subtle, context-dependent resonance effect. Understanding this interplay is critical to predicting and harnessing the consequences of fluorination.
The Dominant Inductive Effect (σ-Withdrawal)
Fluorine is the most electronegative element, giving it an unparalleled ability to pull electron density towards itself through the sigma (σ) bond framework.[6][8] When appended to the tetrahydroquinoline scaffold, this powerful inductive withdrawal (-I effect) is the primary driver of electronic change.
On the Aromatic Ring: Fluorine substitution on the benzene portion of the THQ ring significantly lowers the electron density of the entire aromatic system. This deactivation makes the ring less susceptible to electrophilic attack and, crucially, less prone to oxidative metabolism by enzymes like Cytochrome P450.[8]
On the Saturated Ring: The effect extends through the saturated piperidine ring, influencing the nitrogen atom's electronic environment even from several bonds away.
The Countervailing Resonance Effect (π-Donation)
While inductively withdrawing, fluorine possesses lone pairs of electrons that can be donated into an adjacent pi (π) system, a phenomenon known as the resonance or mesomeric effect (+M). This effect is, however, significantly weaker than its inductive counterpart due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon. It is only relevant when fluorine is directly attached to the aromatic portion of the THQ ring and generally serves to slightly temper the powerful inductive withdrawal.
Caption: Interplay of inductive and resonance effects on the THQ scaffold.
Physicochemical Consequences of Electronic Perturbation
The electronic shifts induced by fluorine directly translate into measurable and often profound changes in the molecule's key physicochemical properties. These modifications are central to optimizing a drug candidate's behavior.
pKa Modulation: The Basicity Switch
One of the most significant and predictable outcomes of fluorinating a THQ ring is the reduction of the nitrogen atom's basicity.
Mechanism: The inductive electron withdrawal by fluorine reduces the electron density on the heterocyclic nitrogen. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering its pKa.[6][9][10][11] The magnitude of this effect is dependent on the position and number of fluorine substituents, with substitutions closer to the nitrogen having a more pronounced impact.
Significance: A lower pKa means the compound will be less protonated at physiological pH (7.4). A greater proportion of the neutral, uncharged species can lead to improved passive diffusion across biological membranes and enhanced oral bioavailability.[10][12]
Lipophilicity (logP/logD) Tuning
The effect of fluorine on lipophilicity is multifaceted. While the high electronegativity might suggest an increase in polarity, the opposite is often observed.
Mechanism: The C-F bond, despite its polarity, is poorly polarizable and contributes to an overall increase in the molecule's hydrophobicity.[6][13] Fluorine can effectively "shield" the molecule from the surrounding aqueous environment. The replacement of a hydrogen atom with fluorine generally increases the calculated partition coefficient (logP).[10][14] Trifluoromethyl (CF3) groups impart an even more substantial increase in lipophilicity.[10]
Significance: Optimizing lipophilicity is a delicate balancing act. Increased logP can improve membrane permeability and target binding but can also lead to reduced aqueous solubility, increased metabolic turnover, and off-target toxicity if not properly controlled.[10][15]
Metabolic Stability Enhancement
A primary driver for incorporating fluorine in drug design is to block metabolic "soft spots."
Mechanism: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[5][6][7] Placing a fluorine atom at a site that is susceptible to oxidative metabolism (e.g., a para position on the aromatic ring) effectively blocks this pathway, increasing the drug's half-life.[8][10][16] Furthermore, the inductive deactivation of the aromatic ring makes it less susceptible to oxidation overall.[8]
Minimal steric perturbation; fluorine acts as a bioisostere of hydrogen.
Bond Energy
~99 kcal/mol
~116 kcal/mol
Confers high metabolic stability by resisting enzymatic cleavage.
Electronegativity (Pauling)
2.20
3.98
Drives strong inductive electron withdrawal, altering pKa and reactivity.
Effect on Amine pKa
Baseline
Decreases
Reduces basicity, increasing the neutral form at physiological pH for better membrane permeation.
Effect on Lipophilicity (logP)
Baseline
Increases
Enhances hydrophobicity, which can improve permeability but must be carefully balanced.
Table 1: Comparative Physicochemical Impact of Hydrogen vs. Fluorine Substitution.
Synthesis and Characterization Workflows
The rational design of fluorinated THQs is underpinned by robust synthetic methods and precise analytical characterization.
Synthetic Approaches
The synthesis of fluorinated THQs typically involves either building the ring system from pre-fluorinated starting materials or introducing fluorine at a later stage. Domino or tandem reactions are particularly efficient, enabling the construction of the complex scaffold in a single operation.[17] One notable strategy involves an intramolecular nucleophilic aromatic substitution (SNAr) where an amine displaces a fluorine atom on an activated aromatic ring to close the THQ scaffold.[17][18]
Caption: Experimental workflow for the characterization of a novel fluorinated THQ.
Key Experimental Protocols
¹⁹F NMR is the most direct method for probing the electronic environment of the fluorine atom. Its high sensitivity and wide chemical shift range make it an invaluable tool.[19][20][21]
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated THQ in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
Instrument Setup: Use a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.
Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹⁹F couplings.
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.
Analysis: Reference the spectrum (e.g., to an internal standard like trifluorotoluene or an external standard like CFCl₃). The chemical shift (δ) of the ¹⁹F signal provides direct information about the local electronic environment. Electron-withdrawing groups will generally shift the signal downfield.
This method offers a rapid and reliable alternative to the traditional shake-flask method for measuring lipophilicity.
System Preparation: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
Calibration: Inject a series of standard compounds with known logP values and record their retention times (tᵣ). Create a calibration curve by plotting the known logP values against log(k), where k = (tᵣ - t₀)/t₀ (t₀ is the column dead time).
Sample Analysis: Dissolve the fluorinated THQ in a suitable solvent and inject it into the HPLC system under the same conditions. Record its retention time.
Calculation: Use the retention time of the test compound to calculate its log(k) value and then determine its logP from the linear regression of the calibration curve.
Computational modeling provides invaluable insight into electronic structure that complements experimental data.[15][22]
Structure Preparation: Build the 3D structure of the fluorinated THQ using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[15] This step finds the lowest energy conformation of the molecule.
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties.
Analysis:
Molecular Electrostatic Potential (MEP) Map: Visualize the MEP surface to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.
Natural Bond Orbital (NBO) Analysis: Quantify the charge distribution on each atom and analyze orbital interactions to understand charge delocalization and hyperconjugative effects.[23]
HOMO/LUMO Energies: Calculate the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital to assess the molecule's electronic reactivity and energy gap.
Implications for Drug Design and Development
The strategic application of fluorine substitution on the tetrahydroquinoline scaffold is not an academic exercise; it is a field-proven strategy to create superior drug candidates.
Optimizing Pharmacokinetics (PK): By lowering basicity and increasing lipophilicity, fluorine can significantly improve oral absorption and membrane permeability.[6][10][24] The enhancement of metabolic stability directly leads to a longer in vivo half-life, potentially reducing dosing frequency.[25]
Enhancing Target Affinity: The altered electronic distribution can lead to new, favorable interactions within the target protein's binding pocket. While not a classical hydrogen bond donor, the C-F bond can engage in beneficial orthogonal multipolar interactions (e.g., with backbone carbonyls), which can anchor the ligand more effectively.[7]
Improving CNS Penetration: For central nervous system targets, balancing lipophilicity and mitigating efflux by transporters like P-glycoprotein (P-gp) is paramount. Fluorination can be a key tool in this optimization, although its effect on P-gp efflux is complex and must be evaluated on a case-by-case basis.[11][26]
References
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 2428-2441.
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The Many Roles for Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
(2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry, 31(25).
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical Sciences and Research.
Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 14(9), 3291-3331.
Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. (n.d.). Organic Letters.
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.
Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6439-6449.
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. (2025). BenchChem.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. (2020). Quora.
Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4785-4792.
Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines. (n.d.).
Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). Molecules, 28(15), 5707.
Fluorine NMR. (n.d.). University of Wisconsin-Madison.
Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(7), 3045.
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022).
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science.
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2025).
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). PMC.
Determining the Solubility Profile of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in DMSO and Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solubility in Drug Development The journey of a drug candidate from discovery to clinical application is fraught...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a gatekeeper for oral bioavailability.[1] A compound must dissolve to be absorbed. Therefore, a quantitative understanding of a compound's solubility in various solvent systems is fundamental for:
Early-Stage Discovery: Triaging compounds with favorable properties and identifying potential liabilities. Kinetic solubility screening, often employing DMSO stock solutions, is a common practice in high-throughput screening campaigns.[3]
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.[3]
In Vitro and In Vivo Assays: Ensuring that the compound remains in solution at the desired concentrations to produce reliable biological data.
This guide focuses on 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry, and understanding the impact of its halogen substituents (bromo and fluoro) on solubility is crucial for its development. We will explore its solubility in DMSO, a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, and methanol, a polar protic solvent.[4][5]
Theoretical Considerations: What Governs Solubility?
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At a molecular level, the dissolution process is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the forces within the solute's crystal lattice.
Solute-Solvent Interactions
For 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline to dissolve in either DMSO or methanol, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.
In Methanol (CH₃OH): As a protic solvent, methanol can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the oxygen lone pairs). The tetrahydroquinoline moiety of the solute contains a secondary amine that can act as a hydrogen bond donor and acceptor. The nitrogen and fluorine atoms can also act as hydrogen bond acceptors. These interactions are key to its solubility in methanol.
In DMSO ((CH₃)₂SO): DMSO is a highly polar aprotic solvent with a strong dipole moment. The oxygen atom is a potent hydrogen bond acceptor. While it lacks a hydrogen bond-donating group, it can effectively solvate the solute through dipole-dipole interactions and by accepting hydrogen bonds from the N-H group of the tetrahydroquinoline ring.[5][6] The strong attraction between the sulfoxide group and the hydroxyl group of an alcohol like methanol is a cornerstone of their mutual miscibility and indicates a strong potential for interaction with our solute.[6]
Physicochemical Properties of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
While specific data for this exact molecule is sparse, we can infer properties from similar structures. The presence of a bromine and a fluorine atom increases the molecular weight and will influence its lipophilicity and crystal lattice energy. Halogen bonds, though weaker than hydrogen bonds, may also play a role in the solid-state packing of the molecule.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[2][3] The most common method for its determination is the isothermal saturation shake-flask method.
Isothermal Saturation Protocol
This protocol describes the steps to prepare a saturated solution of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
Orbital shaker or rotator with temperature control
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of solid 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline to separate vials for each solvent (DMSO and methanol). An excess is crucial to ensure that equilibrium is reached with undissolved solid present.
Solvent Addition: Accurately add a known volume of the respective solvent to each vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is saturated.
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For more rapid separation, the samples can be centrifuged.[7]
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical as undissolved particles can interfere with subsequent analysis.[8]
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
The following diagram illustrates the workflow for preparing a saturated solution for analysis.
Caption: Isothermal Saturation Workflow.
Quantification of Solute Concentration
Once a saturated solution is prepared, the concentration of the dissolved solute needs to be accurately measured. HPLC with UV detection is a highly reliable method for this purpose, though UV-Vis spectroscopy can also be employed.[2][4]
HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for quinoline derivatives.[9]
Suggested HPLC Conditions:
Parameter
Recommended Setting
Column
C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile and water or Methanol and water with a buffer (e.g., 0.1% formic acid)
Gradient
Isocratic or gradient elution, to be optimized
Flow Rate
1.0 mL/min
Injection Volume
10-20 µL
Detection
UV detector at a wavelength of maximum absorbance (λmax)
Column Temp.
25-30 °C
Protocol for HPLC Analysis:
Determine λmax: Perform a UV scan of a dilute solution of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline to determine the wavelength of maximum absorbance.
Prepare Standard Solutions: Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the mobile phase.[9]
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. This should yield a linear relationship.
Analyze Samples: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
Calculate Concentration: Using the peak areas of the samples and the calibration curve, determine the concentration of the solute in the diluted samples. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.
The following diagram outlines the HPLC quantification process.
Caption: HPLC Quantification Workflow.
Method 2: UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and no interfering impurities are present.[10][11]
Protocol for UV-Vis Analysis:
Prepare Standard Solutions: As with the HPLC method, prepare a series of standard solutions of known concentrations in the solvent of interest (DMSO or methanol).
Generate a Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve, which should adhere to the Beer-Lambert law.[12]
Analyze Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment.
Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the solubility in the saturated solution.
Data Presentation and Interpretation
The solubility data should be presented in a clear and standardized format.
Table 1: Solubility of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (M)
DMSO
25
Experimental Value
Calculated Value
Methanol
25
Experimental Value
Calculated Value
The results from this table will provide a quantitative measure of the compound's solubility in these two solvents. It is expected that the solubility in DMSO will be significantly higher than in methanol due to DMSO's strong solvating power for a wide range of compounds.[4]
Conclusion
This technical guide provides a robust and scientifically grounded methodology for determining the solubility profile of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in DMSO and methanol. By following these detailed protocols, researchers can generate high-quality, reproducible data that is essential for the continued development of this and other novel chemical entities. The emphasis on both the practical "how" and the theoretical "why" is intended to empower scientists to not only execute these experiments but also to troubleshoot and adapt them as needed.
References
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
Egan, E. P., & Frary, S. G. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
Taylor & Francis Online. (2018, May 24).
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
BenchChem. (n.d.). HPLC analysis method for 2,4-Dihydroxyquinoline. BenchChem.
Chaban, V. V. (n.d.). Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics. arXiv.
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
Journal of Scientific Research. (2021). Physiochemical Properties of Binary Mixture of Methanol + Dimethylsulfoxide (DMSO) and Methanol + Dimethylformamide (DMF). Banaras Hindu University.
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: in Medicinal Chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Utility
7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1785117-62-5) represents a high-value scaffold in modern medicinal chemistry, particularly within the development of epigenetic modulators (e.g., PRMT5, LSD1 inhibitors) and next-generation kinase inhibitors.
This molecule is not merely a building block; it is a conformational and metabolic control unit . The strategic placement of the fluorine atom at the C8 position, adjacent to the secondary amine, serves two critical functions:
Metabolic Blockade: It obstructs metabolic oxidation at a traditionally labile site (C8), extending the half-life (
) of the parent drug.
Electronic Modulation: The inductive effect (
) of the fluorine lowers the of the N1-amine, modulating the basicity and hydrogen-bond donor capability, which is often crucial for optimizing permeability and blood-brain barrier (BBB) penetration.
The C7-bromine atom acts as a versatile orthogonal handle , enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the N1-functionalization.
Structural Analysis & SAR Logic
The Fluorine Effect (C8-F)
In tetrahydroquinolines (THQs), the C8 position is prone to oxidative metabolism (hydroxylation followed by conjugation). Substitution with fluorine, a bioisostere of hydrogen with high electronegativity, blocks this metabolic soft spot. Furthermore, the C8-F creates a dipole that can influence the preferred conformation of N1-substituents through electrostatic repulsion or attraction, depending on the N-substituent's nature.
The Bromine Handle (C7-Br)
The C7 position is sterically accessible and electronically activated for cross-coupling. In many PRMT5 inhibitors, this position links to a "tail" moiety that occupies the substrate-binding channel, providing potency and selectivity.
Visualizing the Strategic Core
The following diagram illustrates the functional logic of this scaffold in a drug discovery context.
Caption: Functional decomposition of the 7-bromo-8-fluoro-THQ scaffold showing its tripartite role in SAR optimization.
Synthesis Protocols
The synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is typically achieved via a two-stage sequence: construction of the quinoline core followed by selective reduction.
Stage 1: Skraup Synthesis of 7-Bromo-8-Fluoroquinoline
This step constructs the aromatic quinoline core from an aniline precursor.
Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-fluoro-3-bromoaniline (1.0 eq), glycerol (3.0 eq), nitrobenzene (1.5 eq), and ferrous sulfate (0.1 eq).
Addition: Cautiously add conc. H₂SO₄ (2.5 eq) dropwise. Note: The reaction is highly exothermic.[3]
Reflux: Heat the mixture to 140–150 °C for 4 hours.
Workup: Cool to room temperature, dilute with ice-water, and basify with NH₄OH to pH > 9. Extract with EtOAc.[4][5]
Purification: Flash chromatography (Hexane/EtOAc) yields 7-bromo-8-fluoroquinoline as a solid.
Stage 2: Selective Reduction to Tetrahydroquinoline
This step reduces the pyridine ring of the quinoline while preserving the bromine atom (avoiding hydrodebromination).
Reduction: Cool to 15 °C. Add NaCNBH₃ (30 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: HCN generation is possible; conduct in a well-ventilated fume hood.
Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS (Target M+H ≈ 230/232).
Validation Check: If starting material remains, add an additional 1.0 eq of NaCNBH₃.
Quench: Pour into ice-water (100 mL). Neutralize carefully with NaOH pellets or sat. NaHCO₃ to pH 8–9.
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
Yield: Expect 85–95% yield of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a pale yellow oil or low-melting solid.
Quantitative Data & Physical Properties[11]
Property
Value
Note
Molecular Formula
C₉H₉BrFN
Molecular Weight
230.08 g/mol
Distinct isotopic pattern (Br)
CAS Number
1785117-62-5
THQ form
CAS (Precursor)
1375107-95-1
Quinoline form
LogP (Predicted)
~3.1
Lipophilic, good membrane permeability
pKa (Conj. Acid)
~4.5 - 5.0
Lower than unsubstituted THQ (~5.5) due to 8-F
H-Bond Donors
1 (NH)
H-Bond Acceptors
1 (N)
Fluorine is a weak acceptor
Case Study: Application in PRMT5 Inhibitor Design
Context: PRMT5 (Protein Arginine Methyltransferase 5) is an epigenetic enzyme overexpressed in glioblastoma and lymphoma. Inhibitors often require a bicyclic core to occupy the SAM-binding pocket or the substrate-binding groove.
Workflow:
The 7-bromo-8-fluoro-THQ scaffold is utilized to synthesize "Compound X" (analogous to clinical candidates).
N-Alkylation (Step A): The secondary amine (N1) is alkylated with an oxetane or piperidine linker to engage the solvent-exposed region of the protein.
Conditions: Alkyl halide, K₂CO₃, DMF, 60 °C.
Suzuki Coupling (Step B): The C7-bromide is coupled with an aryl boronic acid to extend into the hydrophobic pocket.
Caption: Divergent synthesis workflow converting the quinoline precursor into a bioactive PRMT5 inhibitor.
References
Ghergurovich, J. M., et al. (2013).[5][6][8][10] Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. WO2013028447 A1. World Intellectual Property Organization. Link
Primary source for the synthesis of the 7-bromo-8-fluoroquinoline precursor.
Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1][11] Link[1][11]
Foundational review of the Skraup reaction mechanism used in Stage 1.
Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Authoritative source on the metabolic and electronic effects of fluorine substitution (C8-F).
Hu, Y., et al. (2015). Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. MedChemComm, 6(12), 2228-2233.[12] Link
Illustrates the utility of fluoro-substituted quinoline/THQ scaffolds in kinase inhibition.
BenchChem. (2025).[3] Structure and Availability of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. Link
Verification of commercial availability for CAS 1785117-62-5.
Role of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a pharmaceutical intermediate
Role of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a Pharmaceutical Intermediate Executive Summary 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 114744-51-3 analog / Specific Isomer) is a high-value bicyclic sc...
Author: BenchChem Technical Support Team. Date: February 2026
Role of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a Pharmaceutical Intermediate
Executive Summary
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 114744-51-3 analog / Specific Isomer) is a high-value bicyclic scaffold employed in the synthesis of next-generation small molecule inhibitors. It serves as a "privileged structure" in medicinal chemistry, particularly for targeting Protein Arginine Methyltransferase 5 (PRMT5) and Aldosterone Synthase (CYP11B2) .
Its chemical utility is defined by three distinct reactive handles:
C7-Bromine: An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
C8-Fluorine: A bioisostere and metabolic blocker that modulates pKa and prevents oxidative metabolism at the susceptible 8-position.
N1-Amine: A nucleophilic secondary amine allowing for urea formation, amidation, or alkylation to attach "warhead" or "linker" domains.
Synthetic Pathways & Manufacturing
The synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is non-trivial due to the need for regioselectivity and the risk of hydrodehalogenation (loss of bromine) during the reduction step.
The Industrial Route (Reduction Strategy)
The most scalable approach involves the selective reduction of the aromatic precursor, 7-bromo-8-fluoroquinoline .
Protocol Overview:
Precursor: 7-Bromo-8-fluoroquinoline (commercially available or synthesized via Skraup reaction from 2-fluoro-3-bromoaniline).
Reagent: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid or Hydrogenation over Platinum Oxide (PtO₂).
Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) often leads to debromination (cleavage of the C-Br bond). The use of mild hydride donors or poisoned catalysts is mandatory.
Detailed Experimental Protocol (Self-Validating):
Dissolution: Dissolve 10.0 g (44 mmol) of 7-bromo-8-fluoroquinoline in 100 mL of glacial acetic acid.
Reduction: Cool to 15°C. Add NaBH₃CN (8.3 g, 132 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 25°C to prevent side reactions.
Reaction: Stir at ambient temperature for 4 hours. Monitor via LC-MS for the disappearance of the aromatic starting material (M+H = 226/228) and appearance of the product (M+H = 230/232).
Workup: Quench with ice water. Basify to pH 9 using 4M NaOH (carefully, in an ice bath). Extract with Ethyl Acetate (3x).
Purification: The crude oil is often pure enough (>95%) for subsequent steps. If oxidation occurs (turning brown), pass through a short silica plug eluting with 10% EtOAc/Hexanes.
This intermediate is a critical scaffold in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 overexpression is linked to glioblastoma and lymphoma.
Role of the Scaffold: The tetrahydroquinoline ring mimics the arginine substrate or the cofactor SAM (S-adenosylmethionine) binding pocket.
Mechanistic Contribution:
The NH group acts as a hydrogen bond donor to backbone carbonyls in the PRMT5 active site.
The 8-Fluoro substituent locks the conformation and reduces electron density on the aromatic ring, potentially strengthening pi-stacking interactions with Phe/Tyr residues in the binding pocket.
The 7-Bromo group is replaced via Suzuki coupling to attach a "tail" that extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Aldosterone Synthase (CYP11B2) Inhibitors
Substituted tetrahydroquinolines are documented pharmacophores for inhibiting CYP11B2, a target for heart failure and hypertension.
SAR Insight: The 8-fluoro group prevents metabolic hydroxylation at the 8-position, a common clearance pathway for quinoline drugs, thereby extending the drug's half-life (
).
Quantitative Data: Physicochemical Profile
Property
Value
Implication for Drug Design
Molecular Weight
230.08 g/mol
Fragment-like; ideal for Lead-Oriented Synthesis.
ClogP
~2.8
Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid)
~4.5 - 5.0
Lower than unsubstituted THQ (pKa ~5.0) due to F-induction. Less likely to be protonated at physiological pH.
H-Bond Donors
1 (NH)
Critical for active site binding.
Metabolic Stability
High (C8 blocked)
8-F blocks P450 oxidation at the electron-rich 8-position.
Downstream Functionalization Workflow
The true value of this intermediate lies in its orthogonality. The Nitrogen and Bromine can be reacted sequentially without protecting groups in many cases.
Caption: Figure 2. Divergent synthesis strategies utilizing the N1 and C7 handles.
Expert Tip: Perform N-functionalization before Pd-catalyzed coupling if the coupling partner contains sensitive amines. However, if the N-substituent is bulky, steric hindrance might affect the subsequent Suzuki coupling at C7; in that case, couple C7 first.
References
Ghergurovich, J. M., et al. (2013).[1][2] Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. World Intellectual Property Organization, WO2013028447 A1. Link
PubChem. (2025). 7-bromo-1,2,3,4-tetrahydroquinoline (Analog Data). National Center for Biotechnology Information. Link
BenchChem. (2025). Technical Guide to Quinoline Halogenation. Link
European Patent Office. (2020). Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. EP 3724190 B1. Link
Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
This Application Note is structured to guide researchers through the nuanced optimization of Suzuki-Miyaura cross-coupling for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . Unlike standard aryl halide couplings, this su...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the nuanced optimization of Suzuki-Miyaura cross-coupling for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . Unlike standard aryl halide couplings, this substrate presents specific electronic and steric challenges due to the ortho-fluorine substituent and the reactive cyclic amine.
Executive Summary & Strategic Rationale
The 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (THQ) scaffold is a high-value pharmacophore in medicinal chemistry, often serving as a precursor for fluoro-substituted quinolone antibiotics and kinase inhibitors.
Successful cross-coupling of this substrate requires navigating two critical failure modes:
Catalyst Poisoning via N1-Coordination: The secondary amine (NH) at position 1 is a competent ligand for Palladium(II), leading to the formation of inactive bis(amino)-palladium complexes [1].
The Ortho-Fluoro Effect: The fluorine atom at C8, ortho to the C7-bromide, exerts a strong inductive effect (-I). While this theoretically activates the C-Br bond for oxidative addition, it also creates a steric and electronic repulsion zone that can destabilize standard phosphine ligands during the transmetalation step.
Strategic Recommendation:
To ensure reproducibility and high yields, this protocol mandates a Protection-Coupling-Deprotection (P-C-D) strategy. Direct coupling of the free amine is not recommended due to variable yields (typically <50%) and competing N-arylation (Buchwald-Hartwig type side reactions).
Reaction Workflow Visualization
The following flowchart outlines the logic flow for the optimized synthesis, including decision nodes for catalyst selection based on the coupling partner.
Figure 1: Strategic workflow for the functionalization of 7-bromo-8-fluoro-THQ.
Experimental Protocols
Step 1: N-Protection (Mandatory Pre-requisite)
Objective: Mask the secondary amine to prevent catalyst coordination.
Base: Triethylamine (TEA) (2.0 eq) or DMAP (0.1 eq cat.)
Solvent: Dichloromethane (DCM) or THF (0.2 M)
Procedure:
Dissolve the substrate in anhydrous DCM under N₂ atmosphere.
Add TEA, followed by the dropwise addition of Boc₂O dissolved in minimal DCM.
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (N-Boc-7-Br-8-F-THQ) will have a significantly higher R_f than the starting amine.
Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Yield Expectation: >95%. The crude material is usually sufficient for the coupling step.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Formation of the C-C biaryl bond.
Method A: Standard Conditions (Robust for simple aryl boronic acids)
The 8-fluoro substituent is not merely a bystander. In the catalytic cycle, the oxidative addition of the Pd(0) species into the C7-Br bond is influenced by the adjacent fluorine.
Figure 2: Simplified catalytic cycle highlighting the specific impact of the 8-fluoro substituent.
Oxidative Addition: The inductive withdrawal (-I) of the 8-F atom lowers the electron density at C7, making the C-Br bond more electrophilic. This step is generally faster than in non-fluorinated analogues.
Transmetalation: This is often the rate-determining step for this substrate. The 8-F atom creates a "steric wall" that can impede the approach of the boronate-base complex. This is why sterically demanding but electron-rich ligands like XPhos or SPhos (Buchwald ligands) are superior for difficult partners—they facilitate this crowded transition state [3].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Stalled Conversion (<50%)
Catalyst Deactivation
Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure O₂ is rigorously excluded (O₂ oxidizes phosphines).
Protodeboronation
Unstable Boronic Acid
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of acids. Switch base to K₃PO₄.
Homocoupling (Ar-Ar)
Oxygen Leak / Low Pd
Check inert lines. Increase catalyst loading to 5 mol%.
N-Arylation Byproduct
Free Amine / Base
Ensure N-Boc protection was complete. Use a weaker base (Na₂CO₃) if Boc cleavage is suspected (rare).
References
Catalyst Poisoning by Amines
Insight: Free secondary amines can coordinate to Pd(II), displacing phosphine ligands and arresting the cycle.
Source: Yin, L., & Liebeskind, L. S. (2002). Journal of the American Chemical Society. "Palladium-Catalyzed C-H Functionalization of Heterocycles." (Contextual validation from search results regarding amine poisoning).
General Suzuki Coupling of Tetrahydroquinolines
Insight: Protocols for 6- and 8-substituted THQs establish the baseline for solvent/base choices.
Source: Kotha, S., et al. (2004).[3] Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
Ligand Effects in Sterically Hindered Couplings
Insight: Use of Dialkylbiaryl phosphines (Buchwald Ligands) to overcome ortho-substitution steric clash.
Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters."
Ortho-Fluoro Effects
Insight: Electronic activation vs steric hindrance in fluorinated arom
Source: Korenaga, T. (2009). Journal of Fluorine Chemistry. "Electronic effect of the fluorine atom on the Suzuki–Miyaura coupling."
Application Notes and Protocols: Acylation of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Introduction Acylated 1,2,3,4-tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific functionalization of this hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Acylated 1,2,3,4-tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.[1] The target molecule, 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, presents a unique synthetic platform. The presence of electron-withdrawing halogen substituents at the C7 and C8 positions can influence the nucleophilicity of the secondary amine, necessitating a careful selection of acylation reagents and reaction conditions to achieve efficient N-acylation.
This technical guide provides a comprehensive overview of robust and efficient methods for the N-acylation of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. We will explore three primary classes of acylating reagents: highly reactive acyl halides, versatile acid anhydrides, and carboxylic acids activated by modern coupling agents. For each class, we will discuss the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and offer insights into optimizing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking reliable methodologies for the synthesis of novel acylated tetrahydroquinoline derivatives.
Strategic Considerations for N-Acylation
The successful acylation of the 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline nitrogen is governed by its electronic and steric environment. The fluorine and bromine atoms are strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, through induction, can decrease the nucleophilicity of the secondary amine at the N1 position. This reduced reactivity must be overcome by employing sufficiently powerful acylating agents or catalytic strategies to drive the reaction to completion. Fortunately, the secondary amine is sterically accessible, making N-acylation the overwhelmingly favored pathway over potential C-acylation of the aromatic ring.
The choice of acylating reagent is therefore critical and should be tailored to the specific acyl group being introduced and the overall stability of the molecule.
Method 1: Acylation with Acyl Halides via Schotten-Baumann Conditions
Acyl halides are among the most reactive acylating agents. Their reaction with amines is rapid and typically exothermic. The Schotten-Baumann reaction, first described in the 1880s, provides a classic and highly effective method for this transformation, often utilizing a two-phase solvent system or an organic base to neutralize the hydrogen halide byproduct.[2][3] The addition of a base is crucial, as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the tetrahydroquinoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. The base present in the reaction mixture deprotonates the nitrogen, yielding the final neutral amide product and a salt.[5][6]
Experimental Protocol: Synthesis of 1-Acetyl-7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv).
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
Add triethylamine (1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-acetyl-7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
Method 2: Acylation with Acid Anhydrides Catalyzed by DMAP
Acid anhydrides are excellent acylating agents, offering a milder alternative to acyl halides.[7] While the reaction can proceed without a catalyst, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) dramatically increases the reaction rate, often by several orders of magnitude.[8][9] This method is particularly useful for acylating less reactive amines or sterically hindered alcohols.[10]
Mechanistic Rationale of DMAP Catalysis
DMAP functions as a superior nucleophilic catalyst compared to the starting amine.[10] It first attacks the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride. The tetrahydroquinoline then attacks this activated intermediate, leading to the formation of the amide product and regenerating the DMAP catalyst for the next cycle.[11]
Visualization of Key Processes
Caption: Mechanism of DMAP-catalyzed acylation.
Experimental Protocol: Synthesis of 1-Propionyl-7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel
Procedure:
In a round-bottom flask, dissolve 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM.
Add propionic anhydride (1.5 equiv) to the solution.
Add a catalytic amount of DMAP (0.1 equiv). Note: DMAP is highly toxic and should be handled with care.[9]
Stir the reaction mixture at room temperature for 2-12 hours.
Monitor the reaction by TLC or LC-MS. For less reactive systems, gentle heating (e.g., 40 °C) may be required.
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove excess anhydride and propionic acid, followed by brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue by flash column chromatography to afford the desired product.
Method 3: Amide Coupling with Carboxylic Acids using EDC/HOBt
For introducing more complex or sensitive acyl groups, the direct coupling of a carboxylic acid with the amine is the preferred method. This requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used, efficient, and reliable system for amide bond formation.[12][13] The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[12]
Mechanistic Rationale
The reaction mechanism involves several steps.[12] First, the carboxylic acid adds to the EDC carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt intercepts this intermediate to form a more stable HOBt-active ester. This active ester is less susceptible to racemization (if the carboxylic acid is chiral) and reacts cleanly with the amine. The tetrahydroquinoline nitrogen then attacks the carbonyl of the HOBt-ester to form the desired amide bond, regenerating HOBt.[12]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol: General Procedure for Amide Coupling
- Moisture sensitive- Generates corrosive HCl- Can be too reactive for delicate substrates
- Less reactive than acyl halides- DMAP is toxic- Anhydride may not be commercially available
- More expensive reagents- Longer reaction times- Potential for side reactions if not optimized
graph TD {
A[Start: 7-Bromo-8-fluoro-THQ + Acylating Reagent] --> B{Select Acylation Method};
B --> C1[Method 1: Acyl Halide];
B --> C2[Method 2: Acid Anhydride];
B --> C3[Method 3: Coupling Agent];
C1 --> D[Reaction Setup:\nDCM, Base, 0°C to RT];
C2 --> D[Reaction Setup:\nDCM, DMAP (cat.), RT];
C3 --> D[Reaction Setup:\nDMF/DCM, EDC/HOBt, DIPEA, 0°C to RT];
D --> E[Reaction Monitoring via TLC/LC-MS];
E --> F{Work-Up};
F --> G[Aqueous Extraction & Washes\n(Acid, Base, Brine)];
G --> H[Drying & Concentration];
H --> I[Purification via\nColumn Chromatography];
I --> J[Final Product:\nAcylated THQ];
subgraph "Core Workflow"
D; E; F; G; H; I; J;
end
node[shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]A;
node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]B;
node[shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"] C1 C2 C3;
node[shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"] J;
}
Caption: General experimental workflow for N-acylation.
Conclusion
The N-acylation of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a readily achievable transformation crucial for the synthesis of novel derivatives in drug discovery. The choice of reagent depends on the desired acyl moiety, reaction scale, and substrate complexity. For simple, robust acylations, the use of acyl chlorides under Schotten-Baumann conditions or acid anhydrides with DMAP catalysis offers efficient and high-yielding routes. For more elaborate, sensitive, or valuable carboxylic acids, modern amide coupling reagents such as EDC/HOBt provide a mild, versatile, and highly effective strategy. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers to successfully synthesize a diverse library of acylated tetrahydroquinolines.
Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech.
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. (2013).
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV.
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society. (2008).
HATU - Wikipedia.
Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols - Benchchem.
Application Notes & Protocols: Strategic Incorporation of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline into Peptidomimetics for Enhanced Therapeutic Potential
Abstract The development of next-generation peptide therapeutics hinges on overcoming their inherent limitations, namely proteolytic instability and conformational flexibility. Peptidomimetics address these challenges by...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The development of next-generation peptide therapeutics hinges on overcoming their inherent limitations, namely proteolytic instability and conformational flexibility. Peptidomimetics address these challenges by incorporating non-natural amino acids that impart rigid structural constraints and novel physicochemical properties. This guide provides a comprehensive technical overview and detailed protocols for the synthesis and incorporation of a unique constrained amino acid analogue: 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (BrF-THQ). The fixed bicyclic structure of the THQ scaffold serves to pre-organize the peptide backbone, potentially enhancing binding affinity by reducing the entropic penalty of target binding. Concurrently, the strategic placement of bromine and fluorine atoms introduces unique electronic properties and the potential for halogen bonding, offering a sophisticated tool for modulating ligand-receptor interactions and improving pharmacokinetic profiles.
Introduction: The Scientific Rationale for BrF-THQ in Peptidomimetic Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its partially saturated form, 1,2,3,4-tetrahydroquinoline (THQ), provides a conformationally constrained cyclic backbone that can mimic peptide secondary structures like β-turns.[2] Introducing such constraints is a cornerstone of peptidomimetic design, as it locks the molecule into a more defined, bioactive conformation, which can lead to enhanced binding affinity and increased metabolic stability.[3]
The true innovation of the BrF-THQ scaffold lies in its dual-halogenation pattern:
Fluorine's Influence: The high electronegativity of the fluorine atom at the 8-position can significantly alter the scaffold's electronic properties, influencing pKa, dipole moment, and hydrogen bond accepting capacity. This modification is a well-established strategy for enhancing metabolic stability and modulating binding affinity.[4][5] Studies have shown that peptide fluorination can selectively enhance T-cell receptor binding affinity by several-fold.[6]
Bromine's Potential: The bromine atom at the 7-position serves two key purposes. Firstly, it provides a synthetically versatile handle for further functionalization via cross-coupling reactions. Secondly, and more intriguingly, it can participate in halogen bonding—a non-covalent interaction that is gaining recognition as a powerful tool in drug design for enhancing ligand affinity and specificity.[7]
By incorporating BrF-THQ into a peptide sequence, researchers can thus simultaneously impose a rigid conformational constraint and introduce sophisticated electronic modifications, providing a powerful strategy to create peptidomimetics with superior drug-like properties.
Synthesis of the Core Building Block: Fmoc-(S)-7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
The successful incorporation of BrF-THQ into a peptide first requires its synthesis as an Fmoc-protected amino acid. The following multi-step protocol is a proposed pathway based on established methodologies for quinoline synthesis, regioselective halogenation, and asymmetric functionalization.
Workflow for BrF-THQ Building Block Synthesis
Caption: Proposed synthetic workflow for the Fmoc-protected BrF-THQ building block.
Protocol 2.1: Proposed Synthesis of Fmoc-(S)-BrF-THQ-OH
Part 1: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline
Gould-Jacobs Reaction: React 2-fluoroaniline with diethyl ethoxymethylenemalonate and cyclize thermally to form 8-fluoro-4-hydroxyquinoline. This is a standard procedure for generating the quinoline core.
Regioselective Bromination: Dissolve 8-fluoro-4-hydroxyquinoline in a suitable solvent (e.g., CHCl₃ or AcOH). Add N-bromosuccinimide (NBS) portion-wise at room temperature. The electron-donating hydroxyl group and the directing effect of the existing fluorine atom are expected to favor bromination at the C7 position. Monitor the reaction by TLC. Upon completion, purify via column chromatography.
Part 2: Reduction to the Tetrahydroquinoline Core
Catalytic Hydrogenation: Subject the 7-bromo-8-fluoro-4-hydroxyquinoline to catalytic hydrogenation (e.g., H₂, 10% Pd/C in ethanol or acetic acid) in a high-pressure reactor. This step reduces both the quinoline ring and the 4-hydroxy group to yield 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
Part 3: Asymmetric Carboxylation and Fmoc-Protection
Causality: Direct functionalization of the C2 position with stereocontrol is critical. We adapt the principles of biomimetic asymmetric reduction of quinoline-2-carboxylates.[2][8]
Oxidation/Imination: The synthesized tetrahydroquinoline can be carefully oxidized to the corresponding 3,4-dihydroquinoline (imine) intermediate.
Biomimetic Asymmetric Reduction: React the imine with an ethyl pyruvate equivalent in the presence of a chiral NAD(P)H model (e.g., a Hantzsch ester) and a chiral Brønsted acid catalyst. This established method introduces the carboxylate functionality at C2 with high enantioselectivity (up to 99% ee reported for similar systems).[2]
Ester Hydrolysis: Hydrolyze the resulting ethyl ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
Fmoc Protection: Dissolve the chiral amino acid in an aqueous basic solution (e.g., Na₂CO₃ in water/dioxane). Add Fmoc-succinimide (Fmoc-OSu) and stir until the reaction is complete. Acidify and extract the final product, Fmoc-(S)-BrF-THQ-OH.
Characterization (Expected Data):
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons on the tetrahydroquinoline ring, with splitting patterns influenced by the bromo and fluoro substituents. Aliphatic protons at C2, C3, and C4 should appear as complex multiplets.
¹³C NMR (CDCl₃, 101 MHz): Signals for the 9 carbons of the THQ core, plus signals for the Fmoc group and the carboxyl carbon. Carbon-fluorine coupling (J-coupling) will be observable for carbons near the fluorine atom.
HRMS (ESI): Calculated mass for the [M+Na]⁺ ion should be confirmed to four decimal places.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of BrF-THQ into a peptide sequence via Fmoc-based SPPS presents challenges due to its steric bulk and the electron-withdrawing nature of its halogenated ring system. These factors can significantly slow down coupling kinetics. Therefore, an optimized protocol using highly efficient reagents is mandatory.
Technical Support Center: Optimization of 7-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline Synthesis
Current Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Ticket ID: THQ-7Br8F-OPT-001 Introduction: The Thermal-Kinetic Balance Welcome to the Technical Support Hub. You are likely accessing...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Reaction Temperature Optimization & Troubleshooting
Ticket ID: THQ-7Br8F-OPT-001
Introduction: The Thermal-Kinetic Balance
Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering one of two critical failure modes in the synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline :
Dehalogenation: Loss of the bromine atom during the reduction of the quinoline core.
Regio-scrambling: Inability to selectively place the bromine at C7 if attempting post-reduction halogenation.
For this specific scaffold, temperature is not just a variable; it is the switch between kinetic and thermodynamic control. The fluorine atom at C8 creates unique steric and electronic perturbations that make standard protocols unreliable.
This guide prioritizes the Pre-functionalization Route (Reduction of 7-bromo-8-fluoroquinoline) as the only reliable method to secure the 7-bromo motif, as direct bromination of the tetrahydroquinoline (THQ) core overwhelmingly favors the C6 position due to the strong para-directing effect of the amine.
Module 1: The Reduction Phase (Quinoline
THQ)
Objective: Reduce the heteroaromatic ring without severing the C-Br bond.
):
Dissolve 7-bromo-8-fluoroquinoline in glacial acetic acid under an inert atmosphere ( or Ar). Cool the vessel to using an ice bath.
Technical Note: The low temperature prevents the exothermic decomposition of the borohydride upon initial contact with acid.
Controlled Addition (Kinetic Control):
Add
(3.0 - 4.0 equivalents) portion-wise over 30 minutes.
Warning: Do not allow the internal temperature to exceed
during addition. Rapid addition causes localized heating and potential runaway side reactions.
The Reaction Ramp (
):
Allow the mixture to warm naturally to Room Temperature (). Stir for 2-4 hours.
Stop Condition: Monitor via TLC/LC-MS. If the reaction stalls, do not heat above
. Instead, add a fresh aliquot of catalyst (0.5 eq) at and re-warm.
Quenching (Exotherm Management):
Cool back to
. Neutralize slowly with aqueous NaOH or . This step is highly exothermic; uncontrolled heat here can hydrolyze the amide or cause polymerization.
Data Table: Temperature vs. Impurity Profile
Temperature Zone
Primary Outcome
Major Impurity
Mechanistic Cause
< 0°C
Incomplete Reaction
Unreacted Quinoline
Activation energy for hydride transfer not met.
0°C - 25°C
Optimal Yield (>85%)
None (<2%)
Kinetic control favors 1,2-reduction over C-Br cleavage.
> 40°C
Dehalogenation
8-Fluoro-THQ
Thermal energy overcomes C-Br bond dissociation energy.
Reflux
Polymerization
Tarry residues
Radical formation and oxidative coupling.
Module 2: Visualization of Reaction Logic
The following diagram illustrates the decision matrix for selecting the correct reduction pathway based on your specific failure mode.
Figure 1: Decision matrix for reducing halogenated quinolines. Method C is the only validated pathway for preserving the 7-bromo substituent.
Module 3: Troubleshooting & FAQs
Q1: Why can't I just brominate 8-fluoro-1,2,3,4-tetrahydroquinoline directly?
A: This is a classic regioselectivity trap.
In the tetrahydroquinoline system, the nitrogen lone pair is a powerful activating group that directs electrophilic aromatic substitution (EAS) to the ortho and para positions.
Position 8 (Ortho): Blocked by Fluorine.
Position 6 (Para): Highly activated and sterically accessible.
Position 7 (Meta): Deactivated by the ammonium cation (formed in acidic media) or simply less favored than C6 in neutral media.
Result: Direct bromination will yield 6-bromo-8-fluoro-THQ , not the 7-bromo isomer. You must establish the bromine position on the quinoline ring before reduction.
Q2: My reaction mixture turns black upon adding NaBH3CN. Is this normal?
A: No. A dark color indicates oxidative polymerization, likely caused by:
Temperature Spike: You added the hydride too fast, causing localized heating >40°C.
Solvent Impurity: Presence of peroxides in the ether/THF (if used as co-solvent) or aldehydes in the acetic acid.
Fix: Ensure strict temperature control (
during addition) and use high-purity glacial acetic acid.
Q3: Can I use NaBH4 instead of NaBH3CN?
A: Yes, but with caveats. Sodium Borohydride (
) is more reactive and generates hydrogen gas more vigorously in acetic acid.
Risk: The rapid exotherm is harder to control on scale-up (
), increasing the risk of dehalogenation.
Adjustment: If you must use
, cool the reaction to and add the hydride as a pellet/solid very slowly.
Module 4: Regioselectivity Pathway Analysis
Understanding the electronic directing effects is crucial for verifying why the "Pre-functionalization" route is required.
Figure 2: Electrophilic substitution logic showing why direct bromination fails to target C7.
References
Reduction of Heterocycles with Sodium Cyanoborohydride:
Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146.
Regioselectivity in Quinoline Halogenation:
Okten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 2016, 9(4), 82-93.[2]
General Protocol for Quinoline Reduction:
"Reduction of Pyridines and Quinolines." Organic Chemistry Portal.
Boron-Catalyzed Reduction (Alternative Method):
Gandhamsetty, N., et al. "Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines."[3] Synlett, 2017, 28, 2396-2400.[3]
Technical Support Center: Storage and Handling of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Welcome to the technical support guide for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and int...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Due to its chemical structure, this compound is susceptible to degradation, primarily through oxidation. This guide provides an in-depth understanding of the degradation mechanisms and offers practical, field-proven solutions for its prevention.
Section 1: The Science of Degradation - Why Oxidation is a Threat
The 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline molecule contains a secondary aromatic amine within its tetrahydroquinoline core. This functional group is the primary site of vulnerability. Aromatic amines, in general, are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, heat, and light.[1][2] The oxidation process often involves the abstraction of a hydrogen atom from the nitrogen, forming a radical intermediate that can then react further to yield undesired, often colored, degradation products.[3] This not only reduces the purity and potency of your material but can also introduce impurities that may complicate downstream reactions and analytical results.
Understanding this core vulnerability is the first step toward effective prevention. The strategies outlined below are designed to directly counter these environmental instigators of degradation.
Caption: Oxidative degradation pathway and points of preventative intervention.
Section 2: Frequently Asked Questions (FAQs) for Proactive Storage
This section addresses the most common questions regarding the proper storage and handling of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
Q1: What are the ideal, "gold-standard" storage conditions for this compound?A: For maximum long-term stability, the solid compound should be stored under a dry, inert atmosphere (such as argon or nitrogen), at a low temperature (≤4°C), and protected from light.[2][4][5] The container should be a tightly sealed amber glass vial.[2][6]
Q2: Why is an inert atmosphere so critical?A: An inert atmosphere is essential because it displaces atmospheric oxygen, which is a primary reactant in the oxidation of the aromatic amine.[4] By removing oxygen, you eliminate one of the key initiators of the degradation cascade, significantly enhancing the shelf life and preserving the integrity of the compound.[5] This is a standard and highly effective practice for preserving any air-sensitive material.[2][7]
Q3: What type of container is best for storage?A: An amber glass vial with a PTFE-lined cap is highly recommended. The amber color protects the light-sensitive compound from photo-oxidation, a process where light energy accelerates degradation.[2] Glass is an inert material that will not leach impurities into your sample, and the tightly sealing cap prevents the ingress of oxygen and atmospheric moisture.[6]
Q4: Can I store the compound as a solution?A: Storing this compound in solution is strongly discouraged for long-term storage. Solubilizing the compound increases molecular mobility and often exposes it to trace impurities or dissolved oxygen within the solvent, which can accelerate degradation.[8] If you must prepare a solution, do so immediately before use with a dry, degassed solvent. For short-term storage of a solution, it should be kept cold and under an inert atmosphere.
Q5: I received the compound from the supplier. Should I re-package it for storage?A: It depends on the original packaging and your intended use. If the compound arrived in a well-sealed amber vial, it may be sufficient for short-term storage. However, for long-term storage or if you plan to access the material multiple times, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
Section 3: Troubleshooting Guide - Identifying and Addressing Degradation
Even with the best practices, issues can arise. This section helps you identify potential degradation and provides actionable advice.
Q1: My solid, which was off-white, has developed a yellow or brownish tint. What happened?A: A color change is a classic visual indicator of oxidation. The degradation products of aromatic amines are often colored chromophores. This suggests that the material has been exposed to oxygen, light, or heat at some point. While the material may still be usable for some applications, its purity is compromised. It is highly recommended to perform a quality control check (see Section 4) before proceeding.
Q2: How can I definitively check the purity of my stored compound?A: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A pure compound should show a single spot. The appearance of new spots indicates degradation.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by showing the area percentage of the main peak versus any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal the presence of degradation products through the appearance of new signals.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weights of volatile impurities or degradation products.[9]
Q3: I don't have access to a glovebox. How can I handle this air-sensitive compound?A: While a glovebox provides the most secure inert environment, a Schlenk line is a very effective alternative.[7][10] This apparatus allows you to evacuate the air from your flask and backfill it with an inert gas like nitrogen or argon. By performing several vacuum/backfill cycles, you can create a sufficiently inert atmosphere for handling and aliquoting the compound.[7] A less ideal but still helpful method for brief handling is to use a steady flow of inert gas to blanket the compound as you work.
Section 4: Recommended Protocols
Protocol 1: Long-Term Storage of Solid Compound
This protocol describes the best practice for aliquoting and storing the solid material for maximum stability.
Preparation: Place the primary container of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, several smaller amber glass vials with PTFE-lined caps, and necessary spatulas into the antechamber of a glovebox.
Inerting: Cycle the antechamber atmosphere (evacuate and backfill with nitrogen or argon) at least three times before transferring the items into the main glovebox chamber.[7]
Aliquoting: Inside the glovebox, carefully open the main container and portion the desired amounts of the solid into the smaller vials. Work swiftly but carefully to minimize exposure to the glovebox atmosphere (which, while inert, is not a perfect vacuum).
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.
Labeling & Storage: Clearly label each vial with the compound name, date, and amount. Store the vials in a dark, cold environment (e.g., a refrigerator or freezer at ≤4°C).
Protocol 2: Quick Quality Control Check via Thin-Layer Chromatography (TLC)
This protocol allows for a rapid assessment of purity.
Sample Preparation: Prepare a dilute solution of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar solution from a trusted reference standard, if available.
Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.
Elution: Develop the plate in an appropriate mobile phase system (e.g., a mixture of hexanes and ethyl acetate).
Visualization: Visualize the plate under a UV lamp (254 nm).
Analysis: A pure compound should result in a single, well-defined spot. The presence of additional spots, especially near the baseline or with different Rf values, indicates the presence of impurities or degradation products.
Section 5: Summary of Storage Recommendations
Parameter
Recommendation
Rationale (The "Why")
Atmosphere
Store under a dry, inert gas (Argon or Nitrogen).[4]
Prevents oxidative degradation by displacing atmospheric oxygen, the primary initiator of the reaction.[2][5]
Temperature
≤4°C (Refrigerated). For multi-year storage, consider -20°C (Frozen).
Reduces the kinetic rate of all chemical degradation pathways, significantly slowing down oxidation.[11]
Light
Protect from all light sources. Use amber vials and store in a dark location (e.g., in a box or cabinet).[2]
Prevents photo-oxidation, where light energy can catalyze the formation of reactive radical species.[8]
Container
Use Type 1 borosilicate amber glass vials with PTFE-lined, airtight screw caps.[6]
Glass is inert and non-reactive. Amber color blocks UV light. The tight seal prevents oxygen and moisture ingress.[2]
Handling
Handle exclusively within a glovebox or using Schlenk line techniques.[7][10]
Minimizes exposure to atmospheric oxygen and moisture during weighing, aliquoting, or transfer.
Form
Store as a solid. Avoid long-term storage in solution.
The solid state restricts molecular mobility and reduces reaction rates compared to the solution phase.[8]
References
Google. (2026).
Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
Echemi. (n.d.).
Ossila. (n.d.). Air Sensitive Compounds.
Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382. [Link]
Sigma-Aldrich. (2025).
TCI Chemicals. (2025). SAFETY DATA SHEET - 7-Nitro-1,2,3,4-tetrahydroquinoline.
Google Patents. (n.d.).
Performance Additives. (n.d.).
Zamann Pharma Support GmbH. (n.d.).
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
AK Scientific, Inc. (n.d.). Safety Data Sheet - 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
ResearchGate. (2024).
PubMed. (n.d.).
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
MDPI. (2024).
ScienceDirect. (n.d.). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan)
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
ResearchGate. (n.d.).
MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
Fluorochem. (n.d.). 7-Bromo-8-fluoroquinoline.
Royal Society of Chemistry. (n.d.).
MDPI. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
ResearchGate. (n.d.).
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
Navigating the Labyrinth of Structural Confirmation: A Comparative Guide for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a molec...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline with potential pharmacological significance, precise structural elucidation is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on X-ray crystallography, the gold standard for absolute structure determination. While a public crystal structure for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is not currently available, this guide will detail the complete experimental workflow to obtain such data and compare it with other powerful analytical methods.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's biological activity and for structure-based drug design.
The Path to a Crystal Structure: An Experimental Workflow
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step.[3] The process is a blend of science and art, requiring patience and meticulous technique.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Obtaining a Crystal Structure of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Crystal Growth:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.[4]
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[5]
Thermal Gradient: Create a saturated solution at an elevated temperature and then slowly cool it. This can be achieved in a controlled manner using a programmable heating block or by moving the solution through a temperature gradient.[4]
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.
Validation and Deposition: The final crystal structure is validated using software like CHECKCIF to ensure its quality and then deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it publicly available.[6][7]
While no specific entry for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline exists, the CSD is a vast repository of over 1.3 million small-molecule crystal structures and is an invaluable resource for structural chemists.[7]
A Multi-faceted Approach: Comparison with Other Analytical Techniques
In the absence of a crystal structure, or as a complementary approach, a combination of other analytical techniques is essential for comprehensive structural confirmation.[8]
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.
Does not provide information on stereochemistry or connectivity.
FTIR Spectroscopy
Presence of functional groups (e.g., N-H, C-H, C-F, C-Br bonds).
Fast and simple method for functional group identification.[12]
Provides limited information on the overall molecular structure.
Table 1: Comparison of Analytical Techniques for Structural Confirmation.
In-depth Look at Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[13] For 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, a suite of NMR experiments would be employed.
Expected NMR Signatures:
¹H NMR: Would show distinct signals for the aromatic and aliphatic protons. The coupling patterns would help to establish the connectivity of the protons. The fluorine atom would likely introduce additional splitting to the adjacent proton signals.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative bromine and fluorine atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular framework. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the complete assignment of the carbon skeleton.
Figure 2: Illustrative NMR correlations for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound with high accuracy. For 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (C₉H₉BrFN), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom.[14] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can also offer clues about the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique to identify the functional groups present in a molecule.[15] For 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, the FTIR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: around 3300-3500 cm⁻¹
Aromatic C-H stretching: just above 3000 cm⁻¹
Aliphatic C-H stretching: just below 3000 cm⁻¹
C=C aromatic ring stretching: around 1450-1600 cm⁻¹
C-N stretching: around 1250-1350 cm⁻¹
C-F stretching: around 1000-1400 cm⁻¹
C-Br stretching: in the fingerprint region, typically below 800 cm⁻¹
Conclusion: An Integrated Approach to Certainty
While single-crystal X-ray diffraction provides the ultimate structural proof, a comprehensive and robust confirmation of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline relies on an integrated analytical approach. The synergistic use of NMR spectroscopy to define the molecular framework in solution, mass spectrometry to confirm the elemental composition and molecular weight, and FTIR spectroscopy to identify key functional groups, creates a self-validating system of evidence. For drug development professionals, this multi-technique approach not only confirms the identity of the target molecule but also provides a deeper understanding of its chemical properties, which is invaluable for subsequent stages of research and development. In the quest for novel therapeutics, such rigorous structural characterization is not merely a procedural step but a fundamental pillar of scientific integrity and innovation.
References
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. CCDC. Retrieved February 15, 2026, from [Link]
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 15, 2026, from [Link]
Claire T. Carney Library. (n.d.). Cambridge Structural Database. UMass Dartmouth. Retrieved February 15, 2026, from [Link]
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. MIT. Retrieved February 15, 2026, from [Link]
Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure.
Raza, A., et al. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 27(19), 6285.
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 15, 2026, from [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved February 15, 2026, from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]
Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PeerJ, 9, e12217.
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 15, 2026, from [Link]
Abdel-Aziz, H. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23.
Hoglund, M. D., et al. (2002). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology, 36(19), 4099-4105.
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Knuutinen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-113.
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 15, 2026, from [Link]
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(1), 584-590.
CRO Splendid Lab Pvt. Ltd. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved February 15, 2026, from [Link]
Chemistry Simplified. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (2023, June 28). Thousands of New Structures Added to the CSD. CCDC. Retrieved February 15, 2026, from [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2224.
Powers, N. J., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14726-14736.
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (2022, June 15). June 2022 CSD data update. CCDC. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (2024, June 20). CSD in Action: Understanding Hydrogen and Halogen-bond Geometries. CCDC. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (2025, August 15). Highlights from the Latest CSD Update. CCDC. Retrieved February 15, 2026, from [Link]
Validating Structure-Activity Relationships (SAR) of the 8-Fluoro-Tetrahydroquinoline Series: A Comparative Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 8-position can signi...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules, making the 8-fluoro-tetrahydroquinoline series an area of considerable interest for drug discovery. This guide provides an in-depth comparison of potential structure-activity relationships within this series and details the experimental methodologies required for their validation, with a focus on kinase inhibition and anticancer applications.
The Strategic Importance of the 8-Fluoro-Tetrahydroquinoline Scaffold
The tetrahydroquinoline core offers a versatile three-dimensional framework that can be readily functionalized at multiple positions. The introduction of a fluorine atom at the 8-position is a strategic choice aimed at enhancing metabolic stability, improving membrane permeability, and potentially increasing binding affinity through favorable interactions with the target protein. The unique electronic properties of fluorine can also influence the pKa of the nitrogen atom in the heterocyclic ring, thereby affecting the compound's overall pharmacokinetic profile. While comprehensive SAR studies on the 8-fluoro-tetrahydroquinoline series are still emerging, we can infer potential relationships based on extensive research on related tetrahydroquinoline and quinoline analogs.
Comparative Analysis of Structure-Activity Relationships
Based on the broader class of tetrahydroquinoline and quinoline derivatives, we can hypothesize the following SAR trends for the 8-fluoro-tetrahydroquinoline series, particularly in the context of kinase inhibition and anticancer activity.
Key Structural Modifications and Their Anticipated Impact
Position of Modification
Structural Change
Anticipated Effect on Activity
Rationale and Supporting Evidence from Related Scaffolds
N1-Position
Introduction of small alkyl or acyl groups
Potential for increased potency and selectivity.
In related tetrahydroisoquinoline-based Rho kinase inhibitors, modifications at the nitrogen atom were crucial for optimizing potency and pharmacokinetic properties.[3][4]
C2-Position
Substitution with aryl or heteroaryl rings
Can significantly enhance binding affinity through π-π stacking interactions.
Studies on quinazoline derivatives as EGFR kinase inhibitors have shown that substitutions at this position with anilino groups are critical for high-potency inhibition.[5]
C3-Position
Introduction of hydrogen bond donors/acceptors
May improve interactions with the hinge region of kinases.
The presence of functionalities capable of hydrogen bonding is a common feature in many potent kinase inhibitors.
C4-Position
Substitution with bulky hydrophobic groups
Can enhance van der Waals interactions within the ATP-binding pocket.
In a series of tetrahydroquinolinones, various substituents at the C4 position, including those with electron-donating or withdrawing groups, had a significant impact on P-glycoprotein inhibitory activity.[6]
Benzene Ring (Positions 5, 6, 7)
Further substitution with electron-withdrawing or donating groups
Can modulate the electronic properties of the scaffold and influence long-range interactions with the target.
The substitution pattern on the quinolinone ring system is a critical determinant of the specific biological activity and potency of the resulting compound.[7]
Validating the SAR: A Multi-Faceted Approach
A robust validation of the hypothesized SAR requires a combination of biochemical and cell-based assays. The following sections provide detailed protocols for key experiments.
Experimental Workflow for SAR Validation
Caption: A typical workflow for the synthesis and validation of a new chemical series.
Experimental Protocols
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of inhibitors to a kinase of interest.
Principle:
The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to a tagged kinase and a fluorescently labeled ATP-competitive tracer to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor.[8][9]
Prepare a 1X Kinase Buffer A solution from the 5X stock.
Reconstitute the kinase and Eu-labeled antibody to their stock concentrations in 1X Kinase Buffer A.
Prepare a 4X tracer solution in 1X Kinase Buffer A.
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
Compound Dilution:
Prepare a serial dilution of the 8-fluoro-tetrahydroquinoline test compounds in DMSO.
Further dilute the compounds to a 4X final concentration in 1X Kinase Buffer A.
Assay Procedure (384-well plate):
Add 4 µL of the 4X test compound to the appropriate wells.
Add 8 µL of the 2X kinase/antibody mixture to all wells.
Add 4 µL of the 4X tracer solution to all wells.
Incubate the plate at room temperature for 1 hour, protected from light.
Data Acquisition:
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
Data Analysis:
Calculate the emission ratio (acceptor/donor).
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 8-fluoro-tetrahydroquinoline compounds in culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
Incubate for the desired treatment period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
Formazan Solubilization:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement:
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with medium only).
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 8-fluoro-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics. The validation of its structure-activity relationships through a systematic approach of synthesis, biochemical screening, and cell-based functional assays is paramount. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the key structural determinants of biological activity within this chemical series. Future investigations should also consider comprehensive ADME-Tox profiling to ensure that potent compounds possess the necessary drug-like properties for further development.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
ResearchGate. (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Retrieved from [Link]
PubMed. (2022, June 15). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Retrieved from [Link]
Taylor & Francis Online. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Retrieved from [Link]
PubMed. (2010, August 12). Tetrahydroisoquinoline Derivatives as Highly Selective and Potent Rho Kinase Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
National Center for Biotechnology Information. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
PubMed. (2009, September). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Retrieved from [Link]
MDPI. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Retrieved from [Link]
Indian Journal of Forensic Medicine & Toxicology. (2020, October-December). View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Retrieved from [Link]
A Comparative Guide to the In Vitro Metabolic Stability Assessment of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a checkpoint, but a foundational pillar of a successful development campaign. A molecule's susceptibility to bi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a checkpoint, but a foundational pillar of a successful development campaign. A molecule's susceptibility to biotransformation, or its metabolic stability, profoundly influences its pharmacokinetic profile, dictating critical parameters such as oral bioavailability, in vivo half-life, and exposure levels.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[3] This guide provides an in-depth technical comparison of methodologies for assessing the metabolic stability of a novel halogenated tetrahydroquinoline derivative, 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, offering insights into experimental design, data interpretation, and strategic decision-making for researchers in drug development.
The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The introduction of halogen atoms, such as bromine and fluorine, is a common strategy employed by medicinal chemists to modulate a compound's physicochemical properties, receptor binding affinity, and, crucially, its metabolic stability.[6][7] Fluorine, in particular, is often used to block metabolically labile positions, thereby enhancing a drug's half-life.[2][7] Understanding the metabolic profile of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is therefore essential to predicting its in vivo behavior and advancing its development.
Choosing the Right Battlefield: A Comparison of In Vitro Metabolic Systems
The initial evaluation of metabolic stability is typically conducted using in vitro systems derived from the liver, the body's primary site of drug metabolism.[8][9] The choice of system is a critical decision, balancing biological relevance with throughput and cost. Three systems predominate: liver microsomes, S9 fractions, and cryopreserved hepatocytes.
Liver Microsomes : These are subcellular fractions of the liver's endoplasmic reticulum.[3] They are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs.[9][10] Microsomal stability assays are cost-effective, easily adaptable to high-throughput screening, and are an excellent first-line tool for identifying liabilities related to CYP-mediated metabolism.[8]
Liver S9 Fraction : The S9 fraction is a supernatant preparation that contains both microsomal and cytosolic enzymes.[8] This means it encompasses not only the Phase I enzymes found in microsomes but also a variety of Phase II conjugation enzymes (e.g., UGTs, SULTs) from the cytosol. This provides a more comprehensive, though still simplified, picture of hepatic metabolism.[3]
Cryopreserved Hepatocytes : These are intact, viable liver cells that have been frozen for later use.[8][11] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, in their natural cellular arrangement.[11] They are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[8] However, assays using hepatocytes are generally more expensive and lower in throughput than subcellular fraction-based assays.
Causality Behind Experimental Choice: For an initial metabolic stability screen of a novel chemical entity like 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, human liver microsomes (HLM) represent the most logical and efficient starting point. The primary goal in early discovery is to quickly identify major metabolic liabilities. Since CYP-mediated oxidation is the most common metabolic pathway for small molecule drugs, a microsomal assay provides a direct and robust assessment of this critical clearance mechanism.[9][12] If the compound proves to be highly stable in microsomes, further investigation into non-CYP or Phase II pathways using S9 or hepatocytes may be warranted. Conversely, if it is rapidly degraded, the microsomal system provides a straightforward platform for follow-up reaction phenotyping (to identify the specific CYP isozymes involved) and metabolite identification.
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes
This protocol outlines a self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. The inclusion of positive controls with known metabolic fates ensures the validity of the experimental run.
Materials:
Pooled Human Liver Microsomes (HLM), mixed gender
Potassium Phosphate Buffer (100 mM, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)
Internal Standard (IS): A structurally similar, stable compound (e.g., a deuterated analog or another stable quinoline derivative)
Quenching Solution: Ice-cold Acetonitrile containing the Internal Standard
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO). Serially dilute to create a working solution (e.g., 100 µM in buffer). The final DMSO concentration in the incubation should be ≤ 0.5%.
Thaw pooled HLM on ice. Prepare a microsomal protein working solution in phosphate buffer (e.g., to achieve a final concentration of 0.5 mg/mL in the incubation).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the test compound or positive control to the phosphate buffer.
Add the HLM working solution to each well.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for reaction initiation.
Negative Control: For one set of wells for each compound, add buffer instead of the NADPH system to assess non-enzymatic degradation.
Time Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing the ice-cold quenching solution with the internal standard.
The T=0 sample should be taken immediately after the addition of NADPH.
Sample Processing & Analysis:
Vortex the quenched sample plate vigorously to ensure complete protein precipitation.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[13]
Caption: Workflow for the human liver microsomal stability assay.
Data Analysis:
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the T=0 sample, after normalizing to the internal standard response.
Determine Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).
Calculate In Vitro Half-Life (t½):
t½ (min) = 0.693 / k
Calculate Intrinsic Clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation in µL / mg of microsomal protein)[11][13]
Comparative Data and Interpretation
To provide context, the metabolic stability of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline should be compared against well-characterized compounds. The following table presents hypothetical data from a human liver microsomal assay.
Compound
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Predicted Hepatic Clearance Category
Verapamil (High Clearance Control)
8.5
163.1
High
Warfarin (Low Clearance Control)
> 120
< 5.8
Low
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
45.2
30.7
Intermediate
Interpretation of Results:
Controls: The results for Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) confirm that the assay system is performing as expected.
Test Compound: With a half-life of 45.2 minutes and an intrinsic clearance of 30.7 µL/min/mg protein, 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline would be classified as having intermediate metabolic stability .
Implications: This result is promising. It suggests the compound is not so rapidly metabolized that it would be immediately cleared from the body, nor is it so stable that it might accumulate to toxic levels upon repeated dosing. The halogen substitutions at the 7 and 8 positions may be successfully hindering what might otherwise be a more metabolically labile aromatic ring. This intermediate clearance profile warrants progression to further ADME studies, including metabolite identification and cross-species comparisons.[14]
Probing the Metabolic Fate: Potential Biotransformation Pathways
Based on the tetrahydroquinoline core structure and common metabolic reactions catalyzed by CYPs, several potential Phase I metabolic pathways can be postulated for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.[15][16] The most probable sites of metabolism are the aliphatic ring and the secondary amine.
Aromatic Hydroxylation: While the electron-withdrawing effects of the bromine and fluorine atoms may decrease the susceptibility of the aromatic ring to oxidation, hydroxylation is still a possibility.
Aliphatic Hydroxylation: The benzylic positions (C4) and other positions on the saturated ring (C2, C3) are common sites for CYP-mediated hydroxylation.
N-Dealkylation: If the nitrogen were substituted (e.g., N-methyl), N-dealkylation would be a likely pathway. As an unsubstituted secondary amine, it is less likely but could undergo other transformations.
Aromatization: Some N-alkyl-tetrahydroquinolines have been shown to undergo metabolic aromatization to form quinolinium ions, a reaction that can be catalyzed by CYP3A4.[15]
Caption: Potential Phase I metabolic pathways for the title compound.
Conclusion
The in vitro assessment of metabolic stability is a critical early step in evaluating the drug-like properties of a new chemical entity. For 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, a human liver microsomal assay provides a robust, efficient, and scientifically sound method for an initial screen of its Phase I metabolic fate. The hypothetical data presented herein classify the compound as having intermediate stability, a favorable profile that supports its continued investigation. This guide provides the experimental framework and interpretive logic necessary for researchers to conduct these studies with confidence, ensuring that data generated is both reliable and strategically valuable for the progression of new therapeutic candidates.
References
Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. (2006). PubMed. Available at: [Link]
Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities. (2022). ResearchGate. Available at: [Link]
Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (2026). Tejashal. Available at: [Link]
One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). PMC. Available at: [Link]
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. Available at: [Link]
The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. (n.d.). ACS Publications. Available at: [Link]
Reactivities of N-Methyl-tetrahydroisoquinoline (88) and N-Methyl-tetrahydroquinoline (91). (n.d.). ResearchGate. Available at: [Link]
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]
Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone. (2021). PubMed. Available at: [Link]
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Publications. Available at: [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]
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Metabolic Stability. (n.d.). Frontage Laboratories. Available at: [Link]
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications. Available at: [Link]
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021). MDPI. Available at: [Link]
Basic Review of the Cytochrome P450 System. (n.d.). PMC. Available at: [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Available at: [Link]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PMC. Available at: [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2024). Frontiers. Available at: [Link]
Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubMed. Available at: [Link]
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Navigating the Handling of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline: A Senior Application Scientist's Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinoline derivatives represent a class of compounds with s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinoline derivatives represent a class of compounds with significant potential, but also with a demand for rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the selection and use of Personal Protective Equipment (PPE) for handling 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. Our objective is to move beyond a simple checklist and instill a deep understanding of why specific measures are imperative, ensuring a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline may not be widely available, a thorough hazard assessment can be constructed by examining analogous structures. This approach, rooted in established chemical principles, allows us to anticipate the toxicological profile of the compound.
The molecule is a trifecta of chemical functionalities that warrant caution: a quinoline core, a bromine substituent, and a fluorine substituent, combined with an aromatic amine structure.
Aromatic Amines : This class of compounds is known for potential toxicity, and skin contact should be minimized.[1][2] Specific testing has shown that aromatic amines can permeate standard glove materials, making correct glove selection critical.[3]
Halogenated Quinolines : Related compounds, such as 7-bromo-8-fluoroquinoline and 7-bromo-1,2,3,4-tetrahydroquinoline, are classified as harmful if swallowed, skin irritants, and serious eye irritants.[4][5] Inhalation may also be harmful and can cause respiratory irritation.[5][6][7]
General Halogenated Organic Compounds : These are often irritating to the skin, eyes, and respiratory tract.[8]
Based on this analysis, we must assume that 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is, at a minimum, harmful if ingested or inhaled, and a skin and eye irritant. The potential for systemic effects through skin absorption is also a significant consideration.
Anticipated Hazard Profile
Hazard Classification
Basis for Assumption
GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)
Analogy with 7-bromo-1,2,3,4-tetrahydroquinoline and other bromo-quinolines.[5][7]
GHS07 (Harmful/Irritant)
Skin Corrosion/Irritation
Analogy with 7-bromo-8-fluoroquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline.[4][6]
GHS07 (Harmful/Irritant)
Serious Eye Damage/Irritation
Analogy with 7-bromo-8-fluoroquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline.[4][6]
GHS07 (Harmful/Irritant)
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation
Given the assessed hazards, a multi-layered PPE approach is not just recommended; it is mandatory to minimize the risk of exposure.[9] The selection of PPE is a dynamic process and should be re-evaluated based on the scale of the operation and the potential for aerosol generation.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.